N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c27-21(22(28)24-16-7-2-4-9-18(16)26(29)30)23-14-19(20-10-5-13-31-20)25-12-11-15-6-1-3-8-17(15)25/h1-10,13,19H,11-12,14H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIVGHCOZASAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure includes:
- Indole moiety : Known for its diverse biological activities.
- Thiophene ring : Contributes to the compound's electronic properties.
- Oxalamide functional group : Enhances solubility and biological interactions.
The molecular formula is , with a molecular weight of approximately 378.44 g/mol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have demonstrated that compounds containing indole and thiophene moieties can inhibit cancer cell proliferation. The unique combination in this oxalamide may enhance its efficacy against various cancer types by inducing apoptosis and inhibiting tumor growth.
2. Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitrophenyl group may contribute to its ability to disrupt bacterial cell walls.
3. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation markers in vitro, indicating possible applications in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may include:
- Inhibition of specific enzymes : Targeting kinases or other proteins involved in cell signaling pathways.
- Modulation of receptor activity : Interacting with cellular receptors to alter signal transduction processes.
Case Studies
-
Anticancer Study : A recent study evaluated the compound's effects on MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study suggested that the mechanism involves apoptosis induction via the mitochondrial pathway.
Concentration (µM) Cell Viability (%) 0 100 10 75 20 50 50 30 -
Antimicrobial Activity : In a study assessing antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
The synthesis of this compound typically involves several steps:
- Formation of the Indole Derivative : Using Fischer indole synthesis.
- Introduction of Thiophene : Through cross-coupling reactions such as Suzuki-Miyaura coupling.
- Oxalamide Formation : Condensing the intermediate with oxalic acid derivatives under controlled conditions.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues and Substituent Effects
The oxalamide scaffold allows extensive substitution, enabling tailored physicochemical and biological properties. Key comparisons include:
Key Observations :
- Electron-Donating vs.
- Heterocyclic Influence : The thiophene and indoline moieties may enhance π-π stacking or hydrophobic interactions compared to simpler aryl groups in GMC series .
Flavor Enhancement
S336 (FEMA 4233) demonstrates the oxalamide scaffold’s utility in flavor modulation, reducing monosodium glutamate (MSG) use by 80–90% in food products . The target compound’s bulky substituents likely preclude similar applications, as flavor compounds typically require low molecular weight and high volatility.
Antimicrobial and Enzyme Inhibition
- GMC Series : Halogenated derivatives (e.g., GMC-1: 4-BrPh) showed moderate antimicrobial activity, suggesting substituent-dependent efficacy . The target compound’s nitro group may enhance antibacterial effects via redox cycling.
- CYP Inhibition : S5456’s 51% CYP3A4 inhibition highlights substituent sensitivity; the target compound’s nitro group could exacerbate or mitigate such effects .
Metabolic and Regulatory Considerations
- Regulatory Status : S336’s global approval as a flavoring agent underscores the oxalamide class’s safety profile when substituents are optimized for low toxicity .
- CYP Interactions: The nitro group in the target compound may pose metabolic risks, as nitroarenes are often associated with genotoxicity unless mitigated by structural features .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(2-nitrophenyl)oxalamide?
The compound is synthesized via multi-step organic reactions. A one-pot synthesis approach (yield: ~65–75%) involves condensation of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethylamine with oxalyl chloride, followed by coupling with 2-nitroaniline. Key reagents include triethylamine (as a catalyst) and ethanol as a solvent under reflux (70–80°C). Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative routes use microwave-assisted synthesis to reduce reaction time by 40% .
Q. How is the structural integrity of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic techniques:
- NMR : and NMR identify proton environments (e.g., indole NH at δ 8.2 ppm, thiophene protons at δ 6.8–7.4 ppm) .
- IR : Peaks at 1660 cm (amide C=O) and 1520 cm (NO) confirm functional groups .
- X-ray crystallography (if crystalline): Resolves bond angles and spatial arrangement of the oxalamide backbone .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- MTT assay (cytotoxicity against cancer cell lines, e.g., HeLa or MCF-7).
- Enzyme inhibition (e.g., kinase or protease targets, using fluorometric substrates).
- Antimicrobial testing (MIC determination via broth microdilution) .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing side reactions?
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates.
- Catalyst screening : Test Pd/C or Bi(OTf) for improved coupling efficiency.
- Temperature control : Use a temperature gradient (50°C → 25°C) during amide bond formation to reduce epimerization .
- Purification : Employ preparative HPLC (C18 column, acetonitrile/water) for >95% purity .
Q. How to resolve contradictions between computational binding predictions and experimental bioactivity data?
Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies:
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to account for conformational changes.
- SPR (Surface Plasmon Resonance) : Validate binding kinetics (K) experimentally.
- Alanine scanning mutagenesis : Identify critical residues in the target protein .
Q. What strategies address poor aqueous solubility in pharmacological assays?
- Co-solvents : Use 10% DMSO/PBS mixtures (v/v) with sonication.
- Nanoformulation : Prepare liposomal encapsulations (size: 100–150 nm via dynamic light scattering).
- Prodrug design : Introduce phosphate esters at the hydroxyl group for enhanced solubility .
Q. Which advanced techniques are suitable for target identification?
- Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for pull-down assays.
- CRISPR-Cas9 screening : Identify gene knockouts that reduce compound efficacy.
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics with purified proteins .
Q. How to investigate metabolic stability and degradation pathways?
- LC-MS/MS : Incubate with liver microsomes (human or rat) and monitor metabolites.
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic conditions, and oxidative stress (HO) .
Q. What computational tools model the compound’s interaction with biological targets?
- Docking : AutoDock Vina or Glide (Schrödinger) for binding pose prediction.
- DFT (Density Functional Theory) : Gaussian 16 to calculate electronic properties (e.g., HOMO-LUMO gaps).
- MD simulations : GROMACS with CHARMM36 force field for stability analysis .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Replace the 2-nitrophenyl group with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups.
- Scaffold hopping : Synthesize indole-to-azaindole analogs to modulate lipophilicity (clogP: 3.2 → 2.8).
- 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electronic features with IC values .
Methodological Notes
- Contradictions in evidence : Synthesis protocols vary in solvent choice (ethanol vs. DMF) and catalysts. Researchers should test both conditions for optimal results .
- Data tables : Refer to PubChem (CID: 44024723) for physicochemical properties and spectral data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
